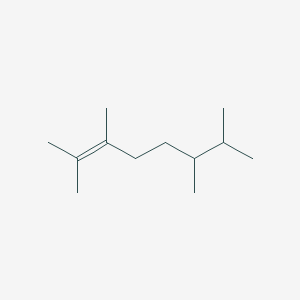

2,3,6,7-Tetramethyloct-2-ene

Description

Significance of Branched Alkenes in Chemical Research

Branched alkenes are of particular interest in organic chemistry due to their unique structural and reactive properties. The branching of the carbon chain has profound effects on the physical and chemical behavior of the molecule.

Influence on Physical Properties: The degree of branching in an alkene's structure significantly impacts its physical properties. For instance, increased branching tends to lower a molecule's boiling point compared to its straight-chain isomer. This is because a more compact, spherical shape reduces the available surface area for intermolecular van der Waals forces. Conversely, high symmetry in a branched molecule can facilitate more efficient packing in the solid state, often leading to a higher melting point.

Alkene Stability: The stability of an alkene is directly related to the substitution pattern of its double bond. Generally, stability increases as the number of alkyl groups attached to the double-bond carbons increases. Therefore, tetrasubstituted alkenes are the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes. This increased stability is attributed to electronic effects such as hyperconjugation.

Steric Effects in Reactions: The bulky alkyl groups in highly branched alkenes can create steric hindrance around the reactive double bond. This steric bulk can control the regioselectivity and stereoselectivity of chemical reactions by dictating the trajectory from which a reagent can approach the double bond. A notable example is the use of the highly branched alkene 2-methyl-2-butene (B146552) to prepare disiamylborane, a sterically hindered hydroborating agent that exhibits high selectivity in its reactions. msu.edu

Industrial Relevance: Branched alkenes are crucial monomers in the production of various polymers. The branching within the polymer chains, which can be controlled by the choice of monomer and reaction conditions, determines the physical properties of the resulting material, such as density and flexibility. wikipedia.org Furthermore, branched hydrocarbons are fundamental components of fuels like gasoline.

Overview of 2,3,6,7-Tetramethyloct-2-ene as a Model System

Detailed experimental data and specific research findings for the compound this compound are not widely available in the surveyed scientific literature. However, its structure can be precisely determined from its IUPAC name, allowing for a theoretical analysis of its expected properties based on established chemical principles.

This compound is an acyclic alkene with the molecular formula C₁₂H₂₄. chegg.com Its structure consists of an eight-carbon chain (octene) with a double bond located between the second and third carbon atoms. Four methyl groups are attached as branches at positions 2, 3, 6, and 7.

Based on this structure, several key features can be inferred:

Substitution: The double bond at the C2-C3 position is bonded to a methyl group and a hydrogen at C2, and a methyl group and a pentyl group (with two additional methyl branches) at C3. This makes it a tetrasubstituted alkene. Consequently, it is expected to possess high thermodynamic stability.

Isomerism: The substitution pattern allows for the existence of geometric isomers (E/Z or cis/trans), depending on the spatial arrangement of the groups attached to the double-bond carbons.

Reactivity: As a model system, the significant steric bulk provided by the four methyl groups, particularly those at the C2 and C3 positions adjacent to the double bond, would make it an interesting substrate for studying the influence of steric hindrance on addition reactions. The accessibility of the pi bond to incoming electrophiles would be significantly impeded compared to less branched alkenes.

Due to the lack of specific published research, a data table detailing the experimental physical and chemical properties of this compound cannot be provided.

Structure

3D Structure

Properties

CAS No. |

77101-68-9 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

2,3,6,7-tetramethyloct-2-ene |

InChI |

InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h9,11H,7-8H2,1-6H3 |

InChI Key |

GVYJBXGGHBRZFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCC(=C(C)C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformations of 2,3,6,7 Tetramethyloct 2 Ene

Electrophilic Addition Mechanisms

Electrophilic addition reactions are characteristic of alkenes. savemyexams.com The general mechanism involves a two-step process: an initial attack by an electrophile on the π-electrons of the double bond to form a carbocation intermediate, followed by a rapid attack by a nucleophile on the carbocation to yield the final addition product. libretexts.orglibretexts.org For an unsymmetrical alkene, the regioselectivity of the addition is often dictated by the formation of the most stable carbocation intermediate (Markovnikov's rule). libretexts.org In the case of 2,3,6,7-tetramethyloct-2-ene, the double bond is between two tertiary carbons (C2 and C3), leading to the formation of a tertiary carbocation in either position, with steric factors playing a crucial role in the reaction pathway.

Hydration and Hydroboration Reaction Pathways

The addition of water across the double bond of this compound can be achieved through different pathways, each with distinct regioselectivity and stereoselectivity.

Acid-Catalyzed Hydration: This reaction is a classic electrophilic addition that follows Markovnikov's rule. savemyexams.com It is initiated by the protonation of the double bond by a strong acid catalyst (like H₃O⁺) to form the most stable carbocation intermediate. savemyexams.com For this compound, protonation can occur at either C2 or C3, both leading to tertiary carbocations. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield a tertiary alcohol. Due to the similar stability of the two possible carbocation intermediates, a mixture of alcohols is the likely outcome.

Pathway 1: Protonation at C3 → Carbocation at C2 → Attack by H₂O → 2,3,6,7-Tetramethyloctan-2-ol

Pathway 2: Protonation at C2 → Carbocation at C3 → Attack by H₂O → 2,3,6,7-Tetramethyloctan-3-ol

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the alkene. The boron atom adds to the less sterically hindered carbon, and a hydride (H⁻) adds to the more substituted carbon in a concerted, syn-addition. For the highly substituted this compound, this reaction is expected to be very slow due to severe steric hindrance. The regioselectivity will be determined by subtle differences in the steric environment around C2 and C3. In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry. This pathway would also likely result in a mixture of 2,3,6,7-tetramethyloctan-2-ol and 2,3,6,7-tetramethyloctan-3-ol, with the product ratio dictated by the steric accessibility of the double bond carbons.

Table 2: Comparison of Hydration and Hydroboration-Oxidation

| Feature | Acid-Catalyzed Hydration | Hydroboration-Oxidation |

| Mechanism | Electrophilic addition via carbocation | Concerted addition of B-H bond |

| Regioselectivity | Markovnikov (OH adds to more substituted C) | Anti-Markovnikov (OH adds to less substituted C, sterically driven) |

| Intermediate | Tertiary Carbocation | Organoborane |

| Rearrangements | Possible | Not possible |

| Stereochemistry | Syn and Anti addition | Syn addition of H and OH |

| Predicted Product(s) | Mixture of tertiary alcohols | Mixture of tertiary alcohols |

Oxidative Reaction Mechanisms

Oxidative reactions of this compound can either cleave the double bond entirely or functionalize it while keeping the carbon skeleton intact.

Ozonolysis Pathways and Product Formation

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.com The reaction proceeds through the addition of ozone (O₃) to the alkene to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. masterorganicchemistry.com The subsequent workup of the ozonide determines the final products. masterorganicchemistry.comyoutube.com

For this compound, the double bond is between C2 and C3. Cleavage of this bond will result in two ketone fragments.

The C2 side of the bond (CH₃-C(CH₃)=) will yield propan-2-one (acetone).

The C3 side of the bond (=C(CH₃)-CH₂CH₂CH(CH₃)CH(CH₃)CH₃) will yield 5,6-dimethylheptan-2-one .

The type of workup procedure affects the oxidation state of the final products, although in this case, since both products are ketones, they are stable to further oxidation.

Reductive Workup: Using reagents like zinc dust and water (Zn/H₂O) or dimethyl sulfide (B99878) (DMS) will quench the reaction and yield the two ketones directly. masterorganicchemistry.comchegg.comchegg.com

Oxidative Workup: Using hydrogen peroxide (H₂O₂) would typically oxidize any aldehyde products to carboxylic acids. masterorganicchemistry.com Since the ozonolysis of this compound only produces ketones, the products will be the same as with a reductive workup.

Table 3: Products of Ozonolysis of this compound

| Workup Condition | Reagents | Products |

| Reductive | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Propan-2-one + 5,6-Dimethylheptan-2-one |

| Oxidative | 1. O₃; 2. H₂O₂ | Propan-2-one + 5,6-Dimethylheptan-2-one |

Selective Oxidation Using Advanced Reagents

Advanced reagents allow for the oxidation of the alkene with high selectivity, adding functional groups without cleaving the carbon skeleton.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), react with the alkene to form an epoxide. This reaction would convert this compound into 2,3-epoxy-2,3,6,7-tetramethyloctane . The reaction is a syn-addition of an oxygen atom to the double bond.

Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) can add two hydroxyl groups to the same face of the double bond. This would produce 2,3,6,7-tetramethyloctane-2,3-diol with syn-stereochemistry.

Anti-Dihydroxylation: This transformation can be achieved in a two-step sequence: epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs with inversion of configuration, resulting in the formation of 2,3,6,7-tetramethyloctane-2,3-diol with anti-stereochemistry.

Table 4: Selective Oxidation Reactions

| Reaction | Reagent(s) | Product |

| Epoxidation | m-CPBA | 2,3-Epoxy-2,3,6,7-tetramethyloctane |

| Syn-Dihydroxylation | 1. OsO₄; 2. NaHSO₃/H₂O | syn-2,3,6,7-Tetramethyloctane-2,3-diol |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | anti-2,3,6,7-Tetramethyloctane-2,3-diol |

Alkene Functionalization and Difunctionalization Reactions

Alkene difunctionalization is a powerful strategy for rapidly increasing molecular complexity by adding two distinct functional groups across a double bond in a single step. nih.govmdpi.com While classic electrophilic additions fall under this category, modern synthetic methods, often catalyzed by transition metals, offer unparalleled control and scope. researchgate.net

These reactions can be used to form a variety of new bonds, including carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds. For a sterically hindered substrate like this compound, these methods can overcome the limitations of traditional approaches.

Examples of advanced difunctionalization strategies include:

Palladium-Catalyzed Amino- and Oxy-arylation: These reactions can simultaneously install an aryl group and a nitrogen or oxygen-containing functional group across the double bond.

Radical-Mediated Difunctionalization: Radical processes can be initiated to add a radical species (e.g., a trifluoromethyl radical) to the alkene, generating a new radical intermediate that can be trapped by another reagent, leading to difunctionalization. nih.govrsc.org

Remote Functionalization: Some catalytic systems, for instance using ruthenium, can effect a functionalization at a position remote from the initial alkene, triggered by a reaction at the double bond. nih.gov

Applying these methods to this compound would provide access to a wide range of complex molecules that are not accessible through classical addition reactions. The choice of catalyst and reagents would be critical to control the regioselectivity on the sterically demanding tetrasubstituted double bond.

Table 5: Examples of Potential Alkene Difunctionalization Reactions

| Reaction Type | General Transformation | Potential Product Class |

| Perfluoroalkylation/Aryl Migration | Addition of an Rբ group and an aryl group | β-Perfluoroalkyl ketones |

| Dicarbofunctionalization | Addition of two different carbon groups (e.g., aryl and alkyl) | Quaternary carbon-containing structures |

| Alkylazidation | Addition of an alkyl group and an azide (B81097) group | β-Azido alkanes |

Photoredox Catalysis for Carbon-Carbon Bond Formation

Visible-light photoredox catalysis has become a powerful method for forming carbon-carbon bonds under mild conditions. google.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. These radicals can then engage in bond-forming reactions.

Despite the broad utility of this methodology, specific studies detailing the use of this compound in photoredox-catalyzed C-C bond formation are not found in the reviewed literature. The steric hindrance of a tetrasubstituted alkene like this compound could present significant challenges for the approach of radical species, potentially impacting reaction efficiency.

Transition Metal-Catalyzed Dicarbofunctionalization (e.g., Ni, Cu, Pd)

The dicarbofunctionalization of alkenes, where two new carbon-based groups are added across the double bond, is a highly efficient strategy for rapidly building molecular complexity. Catalysts based on nickel, copper, and palladium are frequently employed for these transformations. Nickel catalysis, in particular, has seen significant development for the intermolecular dicarbofunctionalization of alkenes.

A comprehensive search of the scientific literature did not yield specific examples of transition metal-catalyzed dicarbofunctionalization applied to this compound. The high steric bulk around the double bond in this substrate would likely pose a significant challenge for the requisite migratory insertion and reductive elimination steps common in these catalytic cycles.

Stereochemical Control in Alkene Functionalization

Achieving stereochemical control in the functionalization of alkenes is a central goal in organic synthesis. For tetrasubstituted alkenes, creating new stereocenters with high selectivity is particularly challenging. Photocatalytic methods have been developed for the stereodivergent synthesis of axially chiral tetrasubstituted alkenes through Z/E isomerization. nih.gov

However, there is no specific research available on the stereocontrolled functionalization of this compound. The development of such methods would require overcoming the steric hindrance of the substrate while precisely controlling the spatial orientation of newly forming bonds.

Isomerization Processes in Branched Alkenes

Acid-Catalyzed Skeletal Rearrangements

Acid-catalyzed reactions of alkenes can lead to skeletal rearrangements through carbocationic intermediates. These processes can result in the migration of alkyl or hydride groups to form more stable carbocations, leading to isomerized products. The specific rearrangement pathways are highly dependent on the substrate structure and reaction conditions.

While this is a fundamental reaction type for alkenes, specific studies on the acid-catalyzed skeletal rearrangements of this compound are not described in the surveyed literature. The complex carbocation landscape that could arise from this highly branched structure would make predicting the product distribution challenging without empirical data.

Metal-Catalyzed Double Bond Migration

Transition metals are effective catalysts for the isomerization of alkenes, facilitating the migration of the double bond along a carbon chain. rsc.org This can be a synthetically useful transformation to convert terminal alkenes into more thermodynamically stable internal alkenes or to access specific isomers that are otherwise difficult to prepare. rsc.orgresearchgate.net Ruthenium, rhodium, palladium, and iron complexes are among the catalysts used for this purpose. rsc.orgosti.gov

The literature contains many examples of metal-catalyzed isomerization of less substituted alkenes. rsc.org However, there is a lack of specific reports on the metal-catalyzed double bond migration of this compound. The steric hindrance of the tetrasubstituted double bond might render it less susceptible to coordination with a metal catalyst, which is a key step in many isomerization mechanisms.

Radical Chain Reactions Involving Highly Branched Alkenes

Radical chain reactions, such as radical additions, can be initiated by radical initiators and proceed through a self-propagating cycle. The regioselectivity of radical addition to unsymmetrical alkenes is governed by the formation of the more stable radical intermediate.

No specific studies on the radical chain reactions involving this compound were identified. The tetrasubstituted nature of the double bond would be expected to influence the rate and outcome of radical addition reactions.

Stereochemical and Conformational Analysis of 2,3,6,7 Tetramethyloct 2 Ene

Cis-Trans Isomerism and Geometric Considerations

2,3,6,7-Tetramethyloct-2-ene is a tetrasubstituted alkene, meaning that each of the two carbons involved in the double bond is attached to two other carbon groups. Specifically, the C2 carbon is bonded to two methyl groups, and the C3 carbon is bonded to a methyl group and a 4,5-dimethylhexyl group.

For cis-trans (or geometric) isomerism to exist, each carbon of the double bond must be bonded to two different groups. In the case of this compound, the C2 carbon is bonded to two identical methyl groups. Therefore, it is not possible to have cis-trans isomers for this compound. Interchanging the positions of the two methyl groups on the C2 carbon does not result in a new, distinct molecule.

However, if we consider a related isomer, such as 2,3,6,7-tetramethyloct-3-ene, where the double bond is between C3 and C4, the situation changes. In this hypothetical isomer, the C3 carbon would be attached to a methyl group and an isopropyl group, while the C4 carbon would be attached to a hydrogen and a 2,3-dimethylbutyl (B1248744) group. Since both C3 and C4 would have two different substituents, cis-trans isomerism would be possible.

The stability of alkene isomers is influenced by steric hindrance and electronic effects. quora.comchemistrysteps.comfiveable.me Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain between bulky substituents. chemistrysteps.comlibretexts.org Furthermore, the stability of an alkene increases with the number of alkyl substituents on the double bond, a phenomenon attributed to hyperconjugation and the increased strength of sp²-sp³ carbon-carbon bonds. libretexts.orgopenstax.org Tetrasubstituted alkenes are generally the most stable. masterorganicchemistry.com

| Carbon Atom of Double Bond | Substituents | Condition for Cis-Trans Isomerism Met? |

|---|---|---|

| C2 | Methyl, Methyl | No |

| C3 | Methyl, 4,5-dimethylhexyl | Yes |

Diastereomeric Analysis and Resolution

Stereoisomers that are not mirror images of each other are known as diastereomers. The potential for diastereomerism in this compound arises from the presence of chiral centers. A chiral center is a carbon atom that is attached to four different groups.

In the structure of this compound, we can identify two potential chiral centers: C6 and C7.

C6: This carbon is attached to a hydrogen atom, a methyl group, a 2,3-dimethylpentyl group (as part of the main chain), and another methyl group at C7. To determine if C6 is chiral, we must consider the entire group attached at each point. The four groups are:

-H

-CH₃ (at C6)

-CH(CH₃)₂ (the isopropyl group at C7)

-CH₂CH(CH₃)C(CH₃)=C(CH₃)₂ (the rest of the chain)

Since all four of these groups are different, C6 is a chiral center .

C7: This carbon is part of an isopropyl group and is attached to two methyl groups and the rest of the alkyl chain. Since two of the groups attached to C7 are identical (two methyl groups), C7 is not a chiral center .

Therefore, this compound has one chiral center at the C6 position. The presence of a single chiral center means that the molecule can exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers would have (R)- and (S)- configurations at the C6 position.

Since there is only one chiral center, there are no diastereomers for this compound. Diastereomers require a molecule to have at least two stereocenters.

The resolution of the enantiomeric pair would involve standard techniques for separating enantiomers, such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

| Carbon Atom | Attached Groups | Is it a Chiral Center? |

|---|---|---|

| C6 | -H, -CH₃, -CH(CH₃)₂, -CH₂CH(CH₃)C(CH₃)=C(CH₃)₂ | Yes |

| C7 | -CH₃, -CH₃, -H, -CH₂(CH₂)₃C(CH₃)=C(CH₃)₂ | No |

Stereoisomer Summary: The molecule has one chiral center, leading to a pair of enantiomers ((R)- and (S)-2,3,6,7-tetramethyloct-2-ene). There are no diastereomers.

Conformational Preferences and Hindered Rotation

The conformational flexibility of this compound is determined by the rotation around its numerous carbon-carbon single bonds. The presence of bulky alkyl groups leads to significant steric hindrance, which in turn influences the preferred conformations and creates barriers to rotation. msu.edu

The most significant rotational barriers are expected around the single bonds adjacent to the sterically demanding double bond and the chiral center.

Rotation around the C3-C4 bond: This bond connects the tetrasubstituted double bond to the rest of the alkyl chain. The rotation will be influenced by the steric interactions between the methyl group on C3 and the substituents on C4. The molecule will likely adopt a conformation that minimizes these interactions, placing the bulky groups in a staggered arrangement.

Rotation around the C5-C6 bond: Rotation around this bond will affect the relative positions of the chiral center at C6 and the rest of the molecule. The bulky isopropyl group at C7 and the methyl group at C6 will create significant steric strain, favoring conformations where these groups are anti-periplanar to the main chain.

The energy difference between various conformations (e.g., staggered vs. eclipsed) constitutes the rotational energy barrier. ucla.edu For alkanes, these barriers are typically in the range of 3-6 kcal/mol. However, in highly branched and sterically hindered molecules like this compound, these barriers can be significantly higher. The presence of multiple methyl groups and an isopropyl group near the core of the molecule will lead to a complex potential energy surface with several local minima corresponding to stable conformers.

| Bond | Interacting Groups | Estimated Rotational Barrier | Rationale |

|---|---|---|---|

| C3-C4 | Methyl (on C3) vs. Methylene (B1212753) (C4) and its substituents | ~4-6 kcal/mol | Steric hindrance from the trisubstituted carbon of the double bond. |

| C5-C6 | Chiral center with a methyl group vs. the rest of the chain | ~5-7 kcal/mol | Increased steric strain due to the presence of the chiral center and adjacent branching. |

| C6-C7 | Methyl group (on C6) vs. Isopropyl group (on C7) | > 6 kcal/mol | Significant steric hindrance between two bulky groups on adjacent carbons. |

Computational Chemistry Approaches to 2,3,6,7 Tetramethyloct 2 Ene Chemistry

Quantum Mechanical Calculations (e.g., DFT, Ab Initio)

Quantum mechanical calculations are foundational to modern computational chemistry, offering profound insights into the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in characterizing the fundamental properties of 2,3,6,7-tetramethyloct-2-ene.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound, particularly the nature of its carbon-carbon double bond and the influence of its numerous alkyl substituents, can be meticulously analyzed using quantum mechanical methods. These calculations can determine the molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity, with the HOMO energy correlating to its ionization potential and the LUMO energy relating to its electron affinity.

| Computational Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. The electron-rich double bond and alkyl groups would lead to a relatively high HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. The LUMO is likely to be an anti-bonding π* orbital of the double bond. |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | Reveals the nucleophilic and electrophilic regions. The highest electron density would be concentrated around the C=C double bond. |

| Bonding Orbitals | Molecular orbitals that, when occupied by electrons, result in a stable bond. | Characterizes the strength and nature of the σ and π bonds within the molecule, including the effects of hyperconjugation. |

Transition State Elucidation and Reaction Coordinate Mapping

Quantum mechanical calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving this compound, such as electrophilic addition to the double bond, these calculations can pinpoint the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed understanding of the reaction's kinetics and thermodynamics can be achieved. This includes the calculation of activation energies, which are crucial for predicting reaction rates.

Molecular Dynamics Simulations for Adsorption and Reactivity

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. MD simulations of this compound can be employed to understand its behavior in different environments, such as in solution or adsorbed onto a surface. These simulations model the interactions between the atoms of the molecule and its surroundings over time, providing insights into processes like diffusion, conformational changes, and adsorption. In the context of reactivity, MD can be used to explore the accessibility of the reactive sites of the molecule to other reactants, taking into account the dynamic flexibility of the long alkyl chains.

Analysis of Steric and Electronic Effects on Stability and Reactivity

The stability and reactivity of this compound are governed by a delicate balance of steric and electronic effects, which can be quantitatively assessed through computational methods.

Hyperconjugation and Inductive Effects

| Electronic Effect | Description | Impact on this compound |

| Inductive Effect | Electron donation or withdrawal through sigma bonds. | The alkyl groups are electron-donating, increasing the electron density of the double bond and enhancing its nucleophilicity. |

| Hyperconjugation | Delocalization of sigma-bond electrons into an adjacent empty or partially filled p-orbital or a π-orbital. | The numerous C-H and C-C bonds adjacent to the double bond provide significant hyperconjugative stabilization. stackexchange.com |

Molecular Orbital Theory Applied to Highly Branched Alkene Structure

The electronic structure and reactivity of alkenes are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a highly branched and sterically hindered alkene such as this compound, the nature of these orbitals is significantly influenced by the interplay of electronic and steric effects imparted by the numerous alkyl substituents.

Molecular orbital (MO) theory describes the π bond of an alkene as a combination of two p atomic orbitals on adjacent carbon atoms, resulting in a lower-energy bonding π orbital and a higher-energy antibonding π* orbital. youtube.comlibretexts.org The two electrons of the π bond reside in the bonding π orbital, which represents the HOMO of a simple alkene, while the empty antibonding π* orbital is the LUMO. youtube.comyoutube.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a critical parameter that influences the molecule's stability and reactivity. pharmacy180.comwikipedia.org

In this compound, the double bond is tetrasubstituted, meaning each of the sp²-hybridized carbon atoms is bonded to two other carbon atoms. This high degree of substitution has profound consequences for the molecular orbitals due to two primary phenomena: hyperconjugation and steric hindrance.

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty π* orbital of the double bond. libretexts.org The numerous alkyl groups in this compound provide a wealth of σ-bonds that can participate in hyperconjugation. This interaction has two key effects on the molecular orbitals:

It raises the energy of the HOMO (the π orbital). The donation of electron density from the σ-bonds into the π system makes the π electrons less tightly held and therefore higher in energy.

It lowers the energy of the LUMO (the π* orbital), although this effect is generally less pronounced than the effect on the HOMO.

Steric Hindrance: The bulky tert-butyl and isopropyl-like groups surrounding the double bond in this compound create significant steric strain. quora.comwikipedia.org This crowding can lead to distortions in the ideal planar geometry of the sp² carbons to relieve the strain. libretexts.org Such geometric distortions can affect the overlap of the p-orbitals that form the π bond. A slight twisting around the C=C bond, for instance, would reduce the p-orbital overlap, which in turn would:

Weaken the π bond, leading to a destabilization (increase in energy) of the HOMO.

Concurrently, the energy of the LUMO would be lowered.

Therefore, both hyperconjugation and steric strain in highly substituted alkenes contribute to raising the energy of the HOMO and lowering the energy of the LUMO, effectively reducing the HOMO-LUMO gap.

Detailed Research Findings

The significant electron donation from the eight methyl groups via hyperconjugation makes the π bond of this compound exceptionally electron-rich. This elevates the energy of its HOMO significantly compared to less substituted alkenes. However, the extreme steric hindrance provided by the bulky alkyl groups effectively shields the double bond from the approach of potential reactants. quora.com This steric shielding effect often dominates the electronic effect, making the alkene less reactive than might be predicted based on its high HOMO energy alone. quora.comwikipedia.org

The table below illustrates the expected trends in molecular orbital energies and related parameters when moving from a simple alkene like ethene to a highly substituted and sterically hindered alkene like this compound. The values for this compound are hypothetical and based on the established principles of hyperconjugation and steric effects on alkene stability.

| Property | Ethene (Reference) | 2,3-Dimethyl-2-butene | This compound (Predicted) | Rationale for Predicted Trend |

| Substitution Pattern | Unsubstituted | Tetrasubstituted | Tetrasubstituted, Highly Branched | Increasing alkyl substitution and steric bulk. |

| HOMO Energy (eV) | Low (e.g., ~ -10.5) | Higher | Highest | Increased hyperconjugation and steric strain raise the HOMO energy. libretexts.org |

| LUMO Energy (eV) | High (e.g., ~ 1.5) | Lower | Lowest | Hyperconjugation and steric strain lower the LUMO energy. |

| HOMO-LUMO Gap (eV) | Large | Smaller | Smallest | The combined effects on HOMO and LUMO energies reduce the gap, indicating higher stability. wikipedia.org |

| π Bond Strength (kJ/mol) | High | Slightly Lower | Lower | Steric hindrance can cause slight deviation from planarity, reducing p-orbital overlap and weakening the π bond component. libretexts.org |

| Reactivity towards Electrophiles | Moderate | High (electronically) | Low (kinetically) | High HOMO energy suggests high intrinsic reactivity, but steric hindrance blocks electrophilic attack. quora.comwikipedia.org |

Advanced Analytical Techniques for Characterization and Isomer Differentiation

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating 2,3,6,7-Tetramethyloct-2-ene from its isomers and assessing its purity. The choice of technique depends on the specific analytical challenge, whether it is resolving geometric isomers, stereoisomers, or positional isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are non-volatile or thermally labile. For nonpolar hydrocarbons like tetramethyloctenes, normal-phase HPLC is typically more effective than reversed-phase. However, separating closely related, non-functionalized alkene isomers remains a significant challenge due to their similar polarities and hydrophobicities.

While specific HPLC methods for this compound are not documented in the literature, the separation of its stereoisomers would necessitate the use of a Chiral Stationary Phase (CSP). csfarmacie.cz The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.czresearchgate.net For a compound like this compound, which lacks polar functional groups to facilitate strong interactions with the CSP, achieving baseline resolution can be particularly difficult. hplc.today

Table 1: Representative HPLC Conditions for Isomer Separation of Nonpolar Compounds This table illustrates typical conditions used for separating isomers of nonpolar analytes and is not specific to this compound.

| Parameter | Condition | Rationale |

| Mode | Normal-Phase or Chiral | Best for nonpolar compounds and for resolving stereoisomers. csfarmacie.cz |

| Stationary Phase | Silica, or a Pirkle-type or polysaccharide-based CSP | Silica for general isomerism; CSPs for enantiomers. |

| Mobile Phase | Hexane/Isopropanol or similar nonpolar solvent mixtures | Low polarity mobile phases are used to achieve differential retention. |

| Detector | Refractive Index (RI) or UV (at low wavelength, ~200nm) | RI is a universal detector for compounds without a chromophore. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile hydrocarbons like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the eluted components and sorts the fragments by their mass-to-charge ratio, providing a molecular fingerprint. akjournals.com

Commercial dodecene products are known to be complex mixtures of linear and branched C12 olefins. bohrium.comnih.gov The structural elucidation of a specific isomer like this compound would involve matching its retention time and mass spectrum against a known standard or interpreting its fragmentation pattern. The mass spectrum is characterized by a molecular ion peak (m/z 168 for C12H24) and fragment ions resulting from predictable cleavage at branched points and allylic positions.

Table 2: Predicted Key Mass Fragments for this compound This table is based on general fragmentation rules for branched alkenes and is predictive in nature.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 168 | [C12H24]+ | Molecular Ion |

| 153 | [C11H21]+ | Loss of a methyl radical (•CH3) |

| 125 | [C9H17]+ | Cleavage of an ethyl group (•C2H5) or propyl radical from the chain |

| 111 | [C8H15]+ | Allylic cleavage with loss of a propyl radical (•C3H7) |

| 83 | [C6H11]+ | Cleavage at the C4-C5 bond |

| 69 | [C5H9]+ | Allylic cleavage, characteristic of the isopropenyl-type end |

| 57 | [C4H9]+ | Isopropyl or tert-butyl cation, common in branched structures |

| 43 | [C3H7]+ | Isopropyl cation, from the 6,7-dimethyl end |

Capillary Gas-Liquid Chromatography for Diastereomer Pattern Recognition

High-resolution capillary Gas-Liquid Chromatography (GLC) is essential for separating the multiple isomers present in complex hydrocarbon mixtures. researchgate.net For molecules with multiple chiral centers, such as the various stereoisomers of 2,3,6,7-tetramethyloctane (B1204899) (the saturated analog of the target alkene), different diastereomers will exhibit slightly different physical properties, leading to distinct retention times on an achiral capillary column. nih.govebi.ac.uk

This technique is widely used to recognize patterns in hydrocarbon profiles from sources like insect cuticles or petroleum, where specific ratios of diastereomers can be a signature of origin. researchgate.net While a specific diastereomer pattern for this compound is not published, analysis on a high-resolution capillary column (e.g., a 50-100m column with a nonpolar stationary phase like DB-1 or HP-5) would be the method of choice to resolve its potential diastereomers. nih.gov The elution order of such isomers is often consistent and can be used for identification when compared with synthesized standards. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. nih.gov Both ¹H and ¹³C NMR would be required to definitively assign the structure of this compound and distinguish it from its many isomers.

¹H NMR would show characteristic signals for the vinylic proton (~5.0-5.5 ppm), as well as complex multiplets for the methine and methylene (B1212753) protons and distinct doublets and singlets for the various methyl groups. The coupling constants between adjacent protons would be key to establishing the connectivity of the carbon skeleton.

¹³C NMR is particularly useful for identifying alkenes, with the sp²-hybridized carbons of the double bond appearing in a distinct downfield region (~110-140 ppm). libretexts.org The number of unique carbon signals would confirm the molecule's symmetry, and specific chemical shifts would help pinpoint the location of the methyl branches. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)-2,3,6,7-Tetramethyloct-2-ene Values are estimates based on standard NMR chemical shift correlation tables and software prediction. The actual spectrum may vary.

| Position / Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (Methyl on C2) | ~1.65 (s) | ~25.5 |

| C2 (Vinylic) | - | ~135.0 |

| C3 (Vinylic) | ~5.1 (d) | ~125.0 |

| C3-CH3 (Methyl on C3) | ~1.60 (s) | ~17.5 |

| C4 (Methylene) | ~1.95 (m) | ~38.0 |

| C5 (Methylene) | ~1.15 (m) | ~29.0 |

| C6 (Methine) | ~1.50 (m) | ~35.0 |

| C7 (Methine) | ~1.70 (m) | ~31.0 |

| C6-CH3 (Methyl on C6) | ~0.85 (d) | ~19.5 |

| C7-CH3 (2x Methyl on C7) | ~0.88 (d) | ~22.5 |

| C8 (Methyl on C7) | ~0.88 (d) | ~22.5 |

Spectroscopic Characterization of Reaction Intermediates

The synthesis of a specific, highly branched alkene like this compound could proceed through various routes, potentially involving reactive intermediates such as carbocations or organometallic species. The characterization of these transient species is experimentally demanding, often requiring specialized techniques.

Action spectroscopy, which combines mass spectrometry with laser spectroscopy, is a powerful tool for investigating the structure of gas-phase ionic intermediates. rsc.org For reactions in solution, techniques like low-temperature NMR or stopped-flow UV-Vis spectroscopy can sometimes be used to observe and characterize intermediates that are sufficiently stable under those conditions. There are no published studies on the characterization of reaction intermediates in the synthesis of this compound.

Fundamental Principles and Effects in Highly Branched Alkene Systems

Steric Effects and Strain in Substituted Alkenes

The geometry and reactivity of alkenes are significantly influenced by the size and arrangement of their substituent groups. In highly branched systems like 2,3,6,7-Tetramethyloct-2-ene, steric hindrance and strain are prominent features. The four alkyl groups—two methyl groups at the C2 and C3 positions, a methyl group at the C6 position, and a tert-butyl-like group at the C7 position—create a crowded environment around the carbon-carbon double bond.

This steric congestion leads to several important consequences:

Deviation from Planarity: While a simple alkene like ethene is planar, highly substituted alkenes often exhibit twisting or puckering of the double bond to alleviate the steric strain between bulky substituents. youtube.com This distortion can impact the overlap of the p-orbitals, thereby affecting the strength and reactivity of the π-bond.

The following table provides a conceptual comparison of steric strain in different types of alkenes.

| Alkene Type | Number of Substituents | General Steric Strain |

| Monosubstituted | 1 | Low |

| Disubstituted (cis) | 2 | Moderate |

| Disubstituted (trans) | 2 | Low |

| Trisubstituted | 3 | Moderate to High |

| Tetrasubstituted (e.g., this compound) | 4 | High |

Influence of Branching on Reactive Intermediates (e.g., Carbocations, Radicals)

The extensive branching in this compound has a profound effect on the stability of reactive intermediates that can be formed from it, such as carbocations and radicals.

Carbocations:

The stability of carbocations generally increases with the number of alkyl substituents on the positively charged carbon atom (tertiary > secondary > primary). wikipedia.org In a reaction involving the protonation of the double bond in this compound, a tertiary carbocation would be formed at either the C2 or C3 position. The numerous alkyl groups surrounding this positive charge would stabilize it through two primary effects:

Inductive Effect: The electron-donating nature of the alkyl groups helps to disperse the positive charge, making the carbocation more stable.

Hyperconjugation: The overlap of the filled C-H or C-C σ-bonds of the adjacent alkyl groups with the empty p-orbital of the carbocation further delocalizes the positive charge, leading to significant stabilization.

However, the high degree of branching can also lead to rearrangements. Carbocations are prone to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. While a tertiary carbocation is already quite stable, the specific arrangement in a highly branched system could potentially allow for a rearrangement that relieves some steric strain.

Radicals:

Similar to carbocations, the stability of carbon-centered radicals also increases with alkyl substitution. The addition of a radical to the double bond of this compound would result in the formation of a highly substituted, and therefore relatively stable, tertiary radical. msu.edu This stability is attributed to hyperconjugation, where the interaction of the singly occupied p-orbital with adjacent σ-bonds delocalizes the radical character.

The formation of highly branched macromolecules through radical polymerization is a well-known process. libretexts.orglibretexts.orgjove.com The stability of the propagating radical intermediate is a key factor in these reactions.

The table below summarizes the expected stability of reactive intermediates formed from this compound.

| Reactive Intermediate | Type | Expected Stability | Stabilizing Factors |

| Carbocation | Tertiary | High | Inductive Effect, Hyperconjugation |

| Radical | Tertiary | High | Hyperconjugation |

Energetic Landscape of Highly Substituted Olefins

The energetic landscape of a molecule describes its potential energy as a function of its geometry. For highly substituted olefins like this compound, this landscape is complex due to the interplay of electronic and steric factors.

Thermodynamic Stability: In general, the thermodynamic stability of an alkene increases with the degree of substitution on the double bond. masterorganicchemistry.com This is often measured by the heat of hydrogenation, with more stable alkenes releasing less heat upon hydrogenation. Therefore, tetrasubstituted alkenes are generally the most thermodynamically stable class of acyclic alkenes. However, significant steric strain, as is likely present in this compound, can counteract this stabilizing effect to some extent by raising the ground state energy.

Conformational Analysis: The rotation around the numerous single bonds in the alkyl substituents of this compound gives rise to a multitude of possible conformations. The relative energies of these conformers are determined by torsional strain and steric interactions (gauche and eclipsing interactions). csbsju.edu The lowest energy conformation will be the one that minimizes these unfavorable interactions, which often involves a staggering of the bulky groups.

Reaction Pathways: The energetic landscape also dictates the likely reaction pathways. While the starting alkene may be in a relatively low-energy well, the transition state energies for various reactions will be heavily influenced by the steric hindrance. Reactions that can proceed through less sterically demanding transition states will be favored. In some cases, light-driven methods can be used to achieve contra-thermodynamic isomerization of olefins, highlighting the possibility of accessing less stable isomers on the energetic landscape. acs.orgnih.govorganic-chemistry.org

A conceptual representation of the energy profile for the hydrogenation of alkenes with varying substitution is shown below.

| Alkene Substitution | Relative Ground State Energy | Relative Heat of Hydrogenation |

| Monosubstituted | Highest | Highest |

| Disubstituted | Intermediate | Intermediate |

| Trisubstituted | Lower | Lower |

| Tetrasubstituted | Lowest (generally) | Lowest (generally) |

It is important to note that while general trends provide a framework for understanding, the specific energetic properties of a highly hindered molecule like this compound would require detailed computational studies or experimental measurements for precise quantification.

Interdisciplinary Research Avenues and Future Outlook

Integration of 2,3,6,7-Tetramethyloct-2-ene Analogs in Catalysis Research

The steric hindrance around the double bond in analogs of this compound presents both challenges and opportunities in catalysis. The catalytic hydrogenation of tetrasubstituted alkenes, for instance, is a difficult but important transformation. While monosubstituted alkenes are readily hydrogenated, the reactivity decreases significantly with increasing substitution, making tetrasubstituted alkenes often difficult to reduce. organicchemistrydata.org However, recent advancements have demonstrated the successful hydrogenation of even these sterically crowded double bonds.

For example, rhodium-catalyzed asymmetric hydrogenation has been shown to be effective for various multisubstituted alkenes, including tetrasubstituted ones, by using directing groups like amides to achieve high diastereo- and enantioselectivity under mild conditions. wiley.com This suggests that functionalized analogs of this compound could be valuable substrates in the development of new stereoselective catalytic methods.

Furthermore, electrocatalytic methods are emerging as a powerful and sustainable alternative for the hydrogenation of alkenes, including mono-, di-, tri-, and even tetrasubstituted variants. acs.orgnih.gov These methods avoid the need for high-pressure hydrogen gas by generating the key metal-hydride species from the electrolysis of water. acs.orgnih.gov The application of such techniques to analogs of this compound could provide efficient and safer routes to the corresponding alkanes.

The following table summarizes the reactivity of different classes of alkenes in catalytic hydrogenation, highlighting the challenges associated with tetrasubstituted systems.

| Alkene Substitution | Relative Reactivity in Catalytic Hydrogenation | Notes |

| Monosubstituted | High | Readily hydrogenated under standard conditions. |

| Disubstituted | Moderate to High | Reactivity is generally good. |

| Trisubstituted | Low to Moderate | Steric hindrance begins to significantly slow the reaction. |

| Tetrasubstituted | Very Low | Often requires specialized catalysts or harsh conditions. organicchemistrydata.org |

Novel Functional Materials Derived from Highly Branched Alkenes

The polymerization of highly branched α-olefins, a class of compounds to which this compound belongs, is a key area for the development of novel functional materials. Late transition metal catalysts, particularly α-diimine nickel(II) complexes, have shown remarkable ability to polymerize sterically hindered alkenes. mdpi.com These catalysts can exhibit a "chain-walking" mechanism that allows for the creation of polymers with unique, highly branched architectures from simple alkene monomers. mdpi.comd-nb.info

The degree of branching in the resulting polyolefins can be controlled by modifying the catalyst structure and polymerization conditions, such as temperature. mdpi.com This control over the polymer microstructure allows for the tuning of its physical properties, leading to materials that can range from viscous oils to elastomers and plastomers. polimi.it For example, polymers derived from 1-octene (B94956) and 1-decene (B1663960) have shown excellent elastomeric properties with high elongation at break and good strain recovery. polimi.it

The incorporation of functional groups into these highly branched polymers is another exciting frontier. This can be achieved either by copolymerizing with functional monomers or by post-polymerization modification. rsc.org The unique three-dimensional structures of these polymers, with a high density of chain ends, make them ideal scaffolds for applications in drug delivery, tissue engineering, and as advanced coatings. wiley.com For instance, click chemistry strategies are being employed for the efficient functionalization of polymers derived from sterically hindered alkenes. wiley.com

The table below illustrates the relationship between monomer structure and the properties of the resulting polymers using late transition metal catalysts.

| Monomer Type | Resulting Polymer Architecture | Potential Applications |

| Ethylene | Highly branched polyethylene | Commodity plastics, films |

| Linear α-Olefins (e.g., 1-hexene, 1-octene) | Branched polyolefins, elastomers | Advanced elastomers, specialty plastics mdpi.compolimi.it |

| Highly Branched α-Olefins | Hyperbranched polymers | Functional materials, drug delivery systems, coatings wiley.com |

Future Directions in Alkene Functionalization Chemistry

The field of alkene functionalization is rapidly evolving, with a strong focus on developing more efficient, selective, and sustainable methods. A major area of future development is the direct C–H functionalization of alkenes. rsc.orgacs.org This strategy avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical approach to building molecular complexity. rsc.orgrsc.org Transition metal catalysis, particularly with palladium, rhodium, and nickel, is at the forefront of these efforts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds directly from the C-H bonds of the alkene. rsc.orgresearchgate.net

For highly substituted alkenes like this compound and its analogs, overcoming the steric hindrance remains a key challenge. Future research will likely focus on the design of novel catalysts that can operate under milder conditions and with higher selectivity. This includes the development of photoredox and electrochemical methods, which offer alternative activation pathways that can often tolerate a wider range of functional groups. acs.org

Another significant direction is the development of methods for the stereoselective functionalization of alkenes. The ability to control the three-dimensional arrangement of atoms is crucial for applications in pharmaceuticals and materials science. Asymmetric catalysis, including the use of chiral ligands and catalysts, will continue to be a major focus of research in alkene functionalization. wiley.com

Finally, the use of alkenes derived from renewable resources is a growing area of interest. Developing catalytic methods to convert these bio-based feedstocks into valuable chemicals and materials is a key aspect of sustainable chemistry. The principles of alkene functionalization being developed today will be crucial for this transition.

Key future research directions in alkene functionalization are summarized below:

Development of novel catalysts: For C-H activation and other challenging transformations of sterically hindered alkenes.

Advancement of sustainable methods: Including photoredox and electrochemical approaches to reduce reliance on harsh reagents. acs.orgacs.org

Enhanced stereocontrol: Creating complex, three-dimensional molecules with high precision. wiley.com

Utilization of renewable feedstocks: Applying new catalytic methods to bio-derived alkenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.